molecular formula C9H9N3O B11913348 6-Methoxyquinazolin-8-amine

6-Methoxyquinazolin-8-amine

Cat. No.: B11913348
M. Wt: 175.19 g/mol
InChI Key: NVTURQGCEMESRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinazolin-8-amine is a chemical compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. As a quinazoline derivative, it is of significant interest in the development of novel therapeutic agents, particularly in the field of oncology. This compound can be functionalized to create potential enzyme inhibitors due to the quinazoline core's ability to mimic natural heterocyclic structures and interact with biological targets . Its research applications are primarily focused on being a precursor or a key building block in the synthesis of more complex molecules. For instance, substituted quinazoline compounds are frequently investigated as receptor tyrosine kinase inhibitors and are utilized in the construction of advanced bioconjugates, such as antibody-drug conjugates (ADCs) for targeted cancer therapy . Furthermore, analogous quinazoline structures have been identified as key components in cereblon-recruiting degraders (PROTACs®), which are a cutting-edge modality for targeted protein degradation research . Researchers value this compound for exploring structure-activity relationships and developing new chemical probes. This product is intended for Research Use Only (RUO) and is not approved for use in humans, as diagnostics, or for any therapeutic purposes .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methoxyquinazolin-8-amine

InChI

InChI=1S/C9H9N3O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,10H2,1H3

InChI Key

NVTURQGCEMESRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CN=C2C(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinazolin-8-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazoline derivative . Another approach involves the use of 6-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

6-Methoxyquinazolin-8-amine serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Biology

This compound has been investigated for its antimicrobial and antimalarial properties:

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, comparable to established antibiotics.
  • Antimalarial Activity: The compound's mechanism involves interference with the heme detoxification pathway in Plasmodium parasites, leading to toxic heme accumulation and parasite death.

Medicine

Research is ongoing to explore its potential as an anticancer agent:

  • Inhibition of EGFR: Derivatives of quinazoline compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in cancer progression.
  • Anticancer Studies: In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).

Case Studies and Research Findings

Study FocusFindingsReference
Antiproliferative ActivityIn vitro assays showed IC50 values indicating high efficacy against HepG2 and MCF7 cell lines compared to standard treatments like gefitinib.
Mechanistic InsightsThe presence of bromine and chlorine enhances binding affinity to EGFR, increasing inhibition of tumor growth pathways.
Antimicrobial EfficacyExhibited antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics.
Antimalarial ActivityDisplayed activity against Plasmodium falciparum, highlighting its potential as an antimalarial agent.

Comparison with Similar Compounds

Tetrazole Hybrids of 8-Amino-6-Methoxyquinoline

Example Compound :

  • 6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine (Compound 14) Structural Features: Incorporates a phenyl-tetrazole moiety linked to the quinoline core. Synthesis: Synthesized via a multi-component reaction involving 6-methoxyquinolin-8-amine, benzaldehyde, trimethylsilyl azide, and tert-butyl isocyanide in methanol . Properties: Exhibits improved antiplasmodial activity compared to the parent compound, likely due to enhanced electron-withdrawing effects from the tetrazole group .

Key Differences :

Parameter 6-Methoxyquinazolin-8-amine Tetrazole Hybrid (Compound 14)
Molecular Weight 174.20 g/mol ~380.45 g/mol (estimated)
Functional Groups Methoxy, amine Methoxy, amine, tetrazole
Bioactivity Limited data Antiplasmodial activity

4,7-Disubstituted 8-Methoxyquinazoline Derivatives

Example Compounds :

  • 4N-(3-Bromophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (Compound 10) Structural Features: Bromophenyl and chloropropoxy substituents at positions 4 and 5. Synthesis: Prepared via nucleophilic substitution of 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine with 3-bromoaniline . Properties: Increased steric bulk and lipophilicity enhance receptor binding in cancer cell lines .
  • 4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(1,2,4-triazol-1-yl)propoxy]quinazolin-4-amine (Compound 18C)
    • Structural Features : Triazole and fluorobenzyloxy groups at position 6.
    • Synthesis : Achieved via coupling reactions under anhydrous conditions .
    • Properties : Demonstrates enhanced solubility in polar solvents due to the triazole group .

Key Differences :

Parameter This compound 4,7-Disubstituted Derivatives
Substitution Pattern No 4,7 substituents Bromo, chloro, triazole, etc.
Molecular Complexity Low High
Therapeutic Potential Limited Anticancer, enzyme inhibition

Ethyl-Substituted Analogues

Example Compound :

  • 5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6) Structural Features: Ethyl group at position 5 of the quinoline ring. Properties: Increased lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.5), improving membrane permeability .

Key Differences :

Parameter This compound 5-Ethyl Derivative
Lipophilicity (logP) ~1.5 ~2.8
Bioavailability Moderate Enhanced

Metabolites and Extended Chain Derivatives

Example Compound :

  • N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine Structural Features: Diethylaminohexyl chain at the amine position. Properties: Extended alkyl chain increases molecular weight (~415.6 g/mol) and alters pharmacokinetics, enabling prolonged half-life .

Key Differences :

Parameter This compound Diethylaminohexyl Derivative
Molecular Weight 174.20 g/mol ~415.6 g/mol
Plasma Half-Life Short Prolonged

Biological Activity

6-Methoxyquinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This compound features a methoxy group at the 6th position and an amine group at the 8th position of the quinazoline ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its antimalarial properties, where it interferes with the heme detoxification pathway in Plasmodium parasites. This interaction leads to the accumulation of toxic heme, resulting in parasite death.

Additionally, this compound has shown promise in anticancer research. It is believed to inhibit certain enzymes and pathways involved in cancer progression, making it a potential candidate for cancer therapy .

Antimalarial Activity

Research indicates that derivatives of this compound exhibit significant antimalarial activity against Plasmodium falciparum. A study reported that compounds derived from this base structure showed IC50 values as low as 0.324μM0.324\,\mu M, indicating potent activity against malaria parasites with low cytotoxicity towards human cells (L-6 cells IC50 values around 119.4μM119.4\,\mu M) .

Anticancer Activity

In vitro studies have demonstrated that this compound derivatives possess cytotoxic effects against various cancer cell lines. For instance, a series of synthesized compounds based on this structure were evaluated against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines. The results indicated that these derivatives exhibited significantly lower IC50 values compared to established drugs like Gefitinib, suggesting enhanced antitumor activity .

Case Study 1: Antimalarial Efficacy

A recent study synthesized several derivatives of this compound linked to tetrazole moieties. These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54. The most active derivative demonstrated an IC50 value of 0.324μM0.324\,\mu M with a selectivity index (SI) ranging from 137.6137.6 to 318.3318.3, indicating a promising therapeutic window .

Case Study 2: Antitumor Activity Evaluation

In another study focused on antitumor activity, various quinazoline derivatives were synthesized and tested against cancer cell lines. The findings revealed that compounds derived from this compound exhibited significantly enhanced cytotoxicity compared to traditional chemotherapeutics. For example, one derivative showed an IC50 value of 40μM40\,\mu M against DU145 cells, highlighting its potential as a more effective treatment option .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Selectivity Index
This compound Antimalarial, Anticancer0.324137.6 - 318.3
Primaquine Antimalarial~1Varies
Gefitinib Anticancer~40Varies

Q & A

Q. What are the recommended synthetic routes for 6-Methoxyquinazolin-8-amine, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the 6-position using boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) and a Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). Key parameters include catalyst loading (0.03 mmol per 0.31 mmol substrate), solvent choice (DMF or EtOAc), and reaction temperature (microwave heating at 150°C). Post-synthesis purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is critical for isolating high-purity compounds .

Q. How should researchers characterize this compound, and which analytical techniques are most effective?

  • Methodological Answer : Structural confirmation requires 1H^1H and 13C^{13}C NMR to verify substitution patterns and purity. For example, 1H^1H NMR in DMSO-d6d_6 resolves aromatic protons (δ 7.0–8.5 ppm) and amine/methoxy groups. LCMS with diode array detection (gradient: 4%–100% acetonitrile) and HRMS validate molecular weight (e.g., HRMS m/z 362.0957 for a derivative). Purity (>95%) is confirmed via retention time consistency across two HPLC methods .

Q. What are the solubility and storage considerations for this compound in experimental settings?

  • Methodological Answer : While direct solubility data for this compound is limited, analogous quinazolines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) show solubility in polar aprotic solvents like DMF. Storage at room temperature (RT) under inert conditions is recommended to prevent degradation. For aqueous solubility, co-solvents (e.g., DMSO) are often used, but concentrations must be validated experimentally to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition potency) may arise from assay conditions. For example, CLK1 inhibition assays should standardize ATP concentrations, incubation times, and cell lines. Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Analyze batch-to-batch purity via LCMS to rule out impurities affecting activity .

Q. What sustainable synthesis methods can be applied to this compound to reduce environmental impact?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times and energy use (e.g., 1 hour vs. traditional 24-hour reflux). Solvent-free conditions or recyclable catalysts (e.g., Pd immobilized on magnetic nanoparticles) minimize waste. Lifecycle analysis (LCA) should compare the environmental footprint of traditional vs. green methods, focusing on E-factor and atom economy .

Q. How do structural modifications at the 6- and 8-positions affect the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) at the 6-position to enhance metabolic stability. At the 8-amine, acetylation or PEGylation can improve solubility and bioavailability. Use computational models (e.g., molecular dynamics simulations) to predict logP and membrane permeability. Validate with in vitro Caco-2 cell assays for intestinal absorption .

Q. What strategies optimize regioselectivity in functionalizing the quinazoline core?

  • Methodological Answer : Employ directing groups (e.g., methoxy at C6) to control electrophilic substitution patterns. For C8-amination, use copper(I)-catalyzed Ullmann coupling with NH3_3/amine sources. Monitor regioselectivity via 1H^1H NMR coupling constants and NOESY for spatial confirmation. DFT calculations can predict reactive sites based on frontier molecular orbitals .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound in kinase inhibition studies?

  • Methodological Answer : Use a 10-point dilution series (e.g., 0.1 nM–100 μM) in triplicate. Include positive controls (staurosporine for broad-spectrum kinase inhibition) and negative controls (DMSO vehicle). Calculate IC50_{50} via nonlinear regression (Hill equation). Account for assay variability by repeating experiments across multiple plates and days .

Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values between cell lines. Use principal component analysis (PCA) to identify confounding variables (e.g., cell doubling time, media composition). Meta-analysis of historical data (e.g., NCI-60 panel) can contextualize outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.